3-(2-Cyanoethylaminocarbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-cyanoethyl isocyanate . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, it acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid: A similar compound with a different substitution pattern.
3-(N-Propylaminocarbonyl)phenylboronic acid: Another derivative with a propyl group instead of a cyanoethyl group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other boronic acid derivatives .
Properties
IUPAC Name |
[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOLHWXBQWQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395096 |
Source
|
Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762262-11-3 |
Source
|
Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.